4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide
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Overview
Description
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide typically involves the reaction of piperidine derivatives with benzene-1,2-diol under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with potential anticancer effects.
Matrine: A piperidine derivative with various pharmacological activities.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is unique due to its specific structure, which combines a piperidine ring with a benzene ring bearing two hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89768-40-1 |
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Molecular Formula |
C12H18BrNO2 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
4-(piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C12H17NO2.BrH/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10;/h4-5,8,10,13-15H,1-3,6-7H2;1H |
InChI Key |
FKCJAQKOBWZAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O.Br |
Origin of Product |
United States |
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